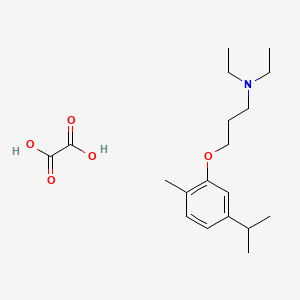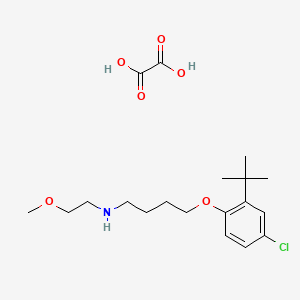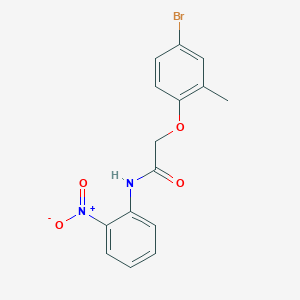![molecular formula C20H32ClNO6 B4000471 N-{2-[2-(2-tert-butyl-4-chlorophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B4000471.png)
N-{2-[2-(2-tert-butyl-4-chlorophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate
Descripción general
Descripción
N-{2-[2-(2-tert-butyl-4-chlorophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate is a useful research compound. Its molecular formula is C20H32ClNO6 and its molecular weight is 417.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 417.1918154 g/mol and the complexity rating of the compound is 381. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biodegradation and Environmental Fate
Biodegradation and environmental fate of related compounds, such as ethyl tert-butyl ether (ETBE), have been studied to understand their behavior in soil and groundwater. Microorganisms capable of degrading ETBE through aerobic processes have been identified, with biodegradation pathways involving hydroxylation and subsequent formation of various intermediates. Genes facilitating ETBE transformation include those encoding cytochrome P450 monooxygenase and alkane hydroxylases. This research provides a foundation for understanding how related structures might interact with microbial communities and environmental systems (Thornton et al., 2020).
Sorption Characteristics
The sorption behavior of phenoxy herbicides, including compounds with structural similarities to the query, has been extensively reviewed. Factors such as soil pH, organic carbon content, and the presence of iron oxides significantly influence the sorption process. Understanding these interactions is crucial for predicting the environmental mobility and persistence of such compounds (Werner et al., 2012).
Microbial Degradation
Research on the microbial degradation of methyl tert-butyl ether (MTBE) and tert-butyl alcohol (TBA), compounds with functional groups relevant to the query, highlights the potential for biodegradation under various redox conditions. Despite the slow biodegradation rates compared to hydrocarbons, advancements in understanding microbial pathways offer insights into remediation strategies for related compounds in contaminated environments (Schmidt et al., 2004).
Antioxidant Activity Measurement
The study of antioxidants and their measurement techniques is relevant for understanding the chemical properties and potential applications of compounds with antioxidative potential. Methods such as ORAC, FRAP, and DPPH assays provide tools for assessing the antioxidative capacity, which could be applicable for evaluating the properties of N-{2-[2-(2-tert-butyl-4-chlorophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate and related compounds (Munteanu & Apetrei, 2021).
Propiedades
IUPAC Name |
N-[2-[2-(2-tert-butyl-4-chlorophenoxy)ethoxy]ethyl]-2-methylpropan-2-amine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30ClNO2.C2H2O4/c1-17(2,3)15-13-14(19)7-8-16(15)22-12-11-21-10-9-20-18(4,5)6;3-1(4)2(5)6/h7-8,13,20H,9-12H2,1-6H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYOSGQRBBHNTRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)Cl)OCCOCCNC(C)(C)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32ClNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(2-allylphenoxy)ethyl]-3-methoxy-1-propanamine oxalate](/img/structure/B4000391.png)
![2-[4-(4-Methyl-2-nitrophenoxy)butylamino]ethanol;oxalic acid](/img/structure/B4000397.png)
![methyl 2-(4-bromobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4000399.png)
![N-[2-(3-bromophenoxy)ethyl]-2-methoxyethanamine;oxalic acid](/img/structure/B4000403.png)
![1-[4-(4-Methyl-2-prop-2-enylphenoxy)butyl]piperidine;oxalic acid](/img/structure/B4000418.png)
![1-Benzhydryl-4-[3-(4-methoxyphenoxy)propyl]piperazine;oxalic acid](/img/structure/B4000433.png)
![propan-2-yl (2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4000440.png)

![1-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethyl]piperazine;hydrochloride](/img/structure/B4000456.png)

![3-methoxy-N-[3-(2-phenylphenoxy)propyl]propan-1-amine;oxalic acid](/img/structure/B4000479.png)


![Oxalic acid;4-[2-(4-phenylmethoxyphenoxy)ethyl]morpholine](/img/structure/B4000510.png)
